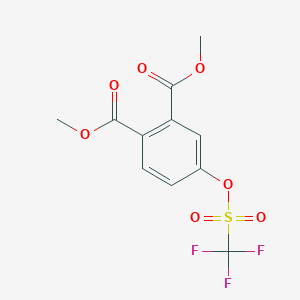![molecular formula C9H21N3 B13454412 2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]ethan-1-amine CAS No. 1841754-10-6](/img/structure/B13454412.png)
2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]ethan-1-amine is a chemical compound belonging to the class of piperazines. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by the presence of three methyl groups attached to the piperazine ring and an ethanamine side chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]ethan-1-amine typically involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. similar compounds are often produced using large-scale organic synthesis techniques, which may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the compound with fewer double bonds.
Substitution: Alkylated derivatives of the original compound.
科学的研究の応用
2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, particularly in the context of drug design.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
Similar Compounds
2-[(3R,5S)-3,5-dimethylpiperazin-1-yl]ethan-1-amine: This compound is similar in structure but lacks one of the methyl groups on the piperazine ring.
4-bromo-2-[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl]aniline: Another related compound with a different substitution pattern on the piperazine ring.
Uniqueness
2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]ethan-1-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other piperazine derivatives
特性
CAS番号 |
1841754-10-6 |
|---|---|
分子式 |
C9H21N3 |
分子量 |
171.28 g/mol |
IUPAC名 |
2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]ethanamine |
InChI |
InChI=1S/C9H21N3/c1-8-6-12(5-4-10)7-9(2)11(8)3/h8-9H,4-7,10H2,1-3H3/t8-,9+ |
InChIキー |
NZNISCGMYQFKDL-DTORHVGOSA-N |
異性体SMILES |
C[C@@H]1CN(C[C@@H](N1C)C)CCN |
正規SMILES |
CC1CN(CC(N1C)C)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


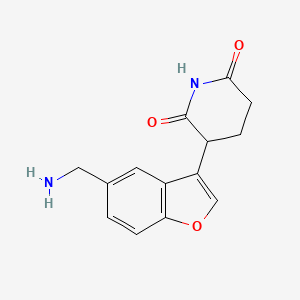
![6-(3-{[1-(4-hydroxyphenyl)ethylidene]amino}-2-[(2-methoxyethyl)imino]-2,3-dihydro-1,3-thiazol-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B13454333.png)
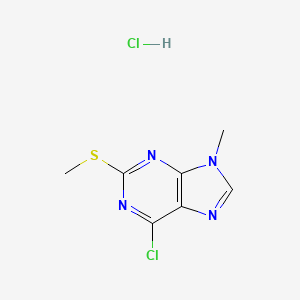
![2-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride](/img/structure/B13454340.png)
![tert-butyl (1S,5S)-3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B13454341.png)
![3-(8-oxo-2,3,4,6-tetrahydro-1H-pyrrolo[3,4-g]quinolin-7-yl)piperidine-2,6-dione](/img/structure/B13454353.png)
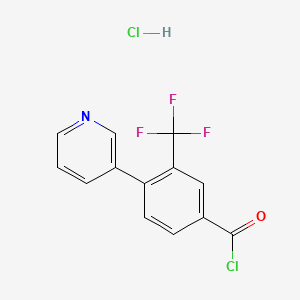
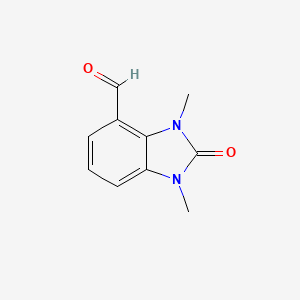
![2-bromo-N-[2-(piperazin-1-yl)phenyl]-1,3-thiazole-4-carboxamide, trifluoroacetic acid](/img/structure/B13454370.png)
![[1-(Hydroxymethyl)silolan-1-yl]methanol](/img/structure/B13454372.png)
![2-[(Tert-butoxy)carbonyl]-8-oxa-2-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B13454391.png)
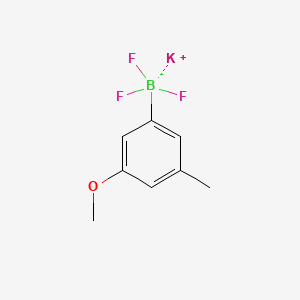
![2-{[1,1'-bi(cyclobutane)]-3-yl}acetic acid, Mixture of diastereomers](/img/structure/B13454417.png)
